molecular formula C21H17FO3 B1458159 Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate CAS No. 1393441-85-4

Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate

Cat. No.: B1458159
CAS No.: 1393441-85-4
M. Wt: 336.4 g/mol
InChI Key: CRDZIVNDFFSPQW-UHFFFAOYSA-N
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Description

Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate is an organic compound with the molecular formula C21H17FO3 It is a derivative of benzoic acid and features a benzyloxy group and a fluorine atom attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate can be synthesized through a multi-step process involving the following key steps:

    Formation of the benzyloxy intermediate: This involves the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like Selectfluor.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-[3-(benzyloxy)phenyl]-4-fluorobenzoic acid.

    Reduction: Formation of 3-[3-(benzyloxy)phenyl]-4-fluorobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate involves its interaction with specific molecular targets. The benzyloxy group can engage in hydrogen bonding and π-π interactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[3-(benzyloxy)phenyl]benzoate: Lacks the fluorine atom, resulting in different electronic properties.

    Methyl 3-[3-(benzyloxy)phenyl]-4-chlorobenzoate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    Methyl 3-[3-(benzyloxy)phenyl]-4-bromobenzoate: Similar structure with a bromine atom, which can affect its chemical behavior.

Uniqueness

Methyl 3-[3-(benzyloxy)phenyl]-4-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-fluoro-3-(3-phenylmethoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FO3/c1-24-21(23)17-10-11-20(22)19(13-17)16-8-5-9-18(12-16)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDZIVNDFFSPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139707
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-fluoro-3′-(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393441-85-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-fluoro-3′-(phenylmethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-fluoro-3′-(phenylmethoxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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